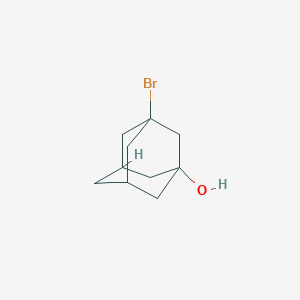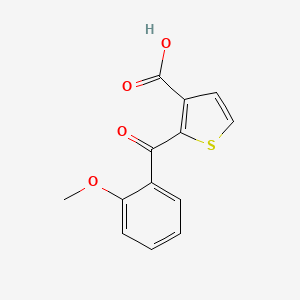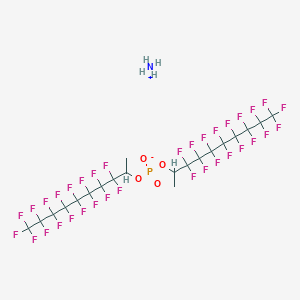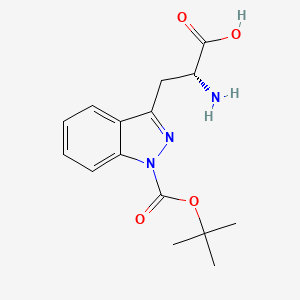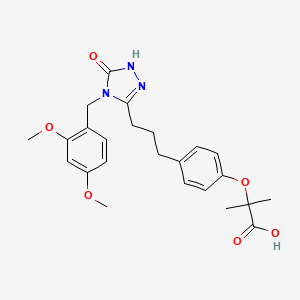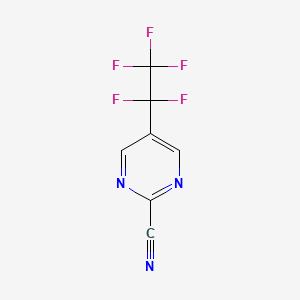
(S)-1-(2,2,2-Trichloroacetyl)pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(2,2,2-Trichloroacetyl)pyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a trichloroacetyl group attached to the pyrrolidine ring, which imparts unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,2,2-Trichloroacetyl)pyrrolidine-2-carboxylic acid typically involves the reaction of L-proline with trichloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: 0°C to room temperature
- Reaction time: Several hours to ensure complete conversion
The reaction proceeds via the formation of an intermediate N-acylated product, which is then hydrolyzed to yield the final carboxylic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of large-scale reactors with precise temperature control
- Continuous monitoring of reaction parameters to ensure high yield and purity
- Implementation of purification techniques such as recrystallization or chromatography to isolate the desired product
化学反応の分析
Types of Reactions
(S)-1-(2,2,2-Trichloroacetyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the trichloroacetyl group to a less oxidized state.
Substitution: The trichloroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the trichloroacetyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield oxo derivatives.
- Reduction may produce derivatives with fewer chlorine atoms.
- Substitution reactions can result in a variety of functionalized pyrrolidine derivatives.
科学的研究の応用
(S)-1-(2,2,2-Trichloroacetyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-1-(2,2,2-Trichloroacetyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The trichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrrolidine ring may also interact with biological receptors, modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
- Pyrrole derivatives
- Other N-acylated pyrrolidine compounds
Uniqueness
(S)-1-(2,2,2-Trichloroacetyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the trichloroacetyl group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different profile of interactions and applications, making it valuable in specific research and industrial contexts.
特性
分子式 |
C7H8Cl3NO3 |
|---|---|
分子量 |
260.5 g/mol |
IUPAC名 |
(2S)-1-(2,2,2-trichloroacetyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H8Cl3NO3/c8-7(9,10)6(14)11-3-1-2-4(11)5(12)13/h4H,1-3H2,(H,12,13)/t4-/m0/s1 |
InChIキー |
AFWGLZGDOZZTTC-BYPYZUCNSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)C(Cl)(Cl)Cl)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C(Cl)(Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



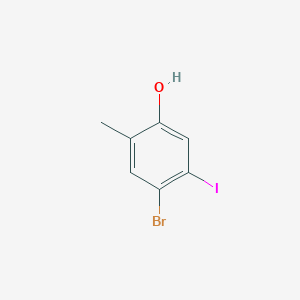
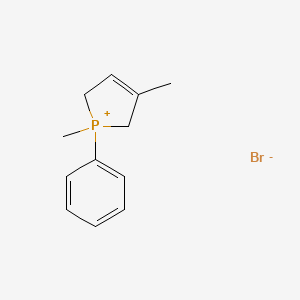
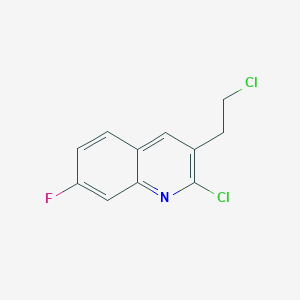
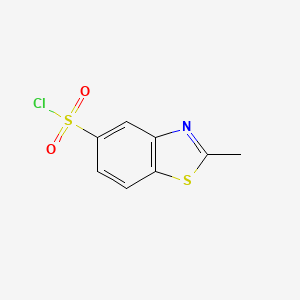
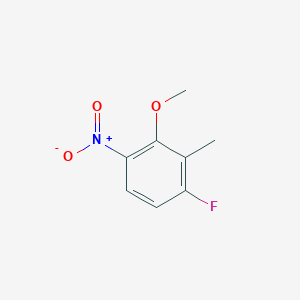
![3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15202226.png)
